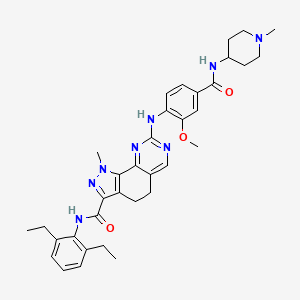

4-((5'-氯-2'-((1R,4r)-4-((R)-1-甲氧基丙烷-2-氨基)环己基氨基)-2,4'-联吡啶-6-氨基)甲基)四氢-2H-吡喃-4-腈

描述

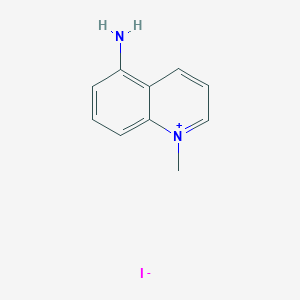

NVP-2 is an inhibitor of the Cdk9/cyclin T1 complex (IC50 = <0.514 nM). It is selective for the Cdk9/cyclin T1 complex over nine additional Cdk complexes (IC50s = 0.584->10 µM), as well as over a panel of 468 kinases at 1 µM. NVP-2 (250 nM) inhibits the proliferation of, and induces apoptosis in, MOLT-4 human acute lymphoblastic leukemia cells.

NVP-2 is an inhibitor of the cyclin-dependent kinase, CDK9.

科学研究应用

合成和化学性质

- 4-((5'-氯-2'-((1R,4r)-4-((R)-1-甲氧基丙烷-2-氨基)环己基氨基)-2,4'-联吡啶-6-氨基)甲基)四氢-2H-吡喃-4-腈参与各种合成过程。例如,它用于超声辅助合成吡唑并[3,4-b]吡啶,吡唑并[3,4-b]吡啶是酸性环境中低碳钢的潜在缓蚀剂 (Dandia、Gupta、Singh 和 Quraishi,2013)。

在材料科学中的应用

- 4-((5'-氯-2'-((1R,4r)-4-((R)-1-甲氧基丙烷-2-氨基)环己基氨基)-2,4'-联吡啶-6-氨基)甲基)四氢-2H-吡喃-4-腈等化合物也用于材料科学,特别是在开发具有特定缓蚀性能的材料中。研究表明,类似的化合物表现出混合型抑制行为,这对于在工业应用中保护金属免受腐蚀很有用 (Dandia 等人,2013)。

在有机化学和药物开发中的作用

- 在有机化学和药物开发领域,4-((5'-氯-2'-((1R,4r)-4-((R)-1-甲氧基丙烷-2-氨基)环己基氨基)-2,4'-联吡啶-6-氨基)甲基)四氢-2H-吡喃-4-腈的衍生物被合成用于各种目的。这些化合物通常用作合成更复杂分子的中间体,可能用于制药应用。它们独特的结构使它们成为创建各种生物活性化合物的合适候选物 (Zhuo、Wyler 和 Schenk,1995)。

光谱分析和分子结构

- 类似吡喃衍生物的分子结构和光谱性质是广泛研究的主题。这些研究提供了对其化学行为的关键见解,这对在包括药学和材料科学在内的各个领域的潜在应用至关重要 (Tranfić 等人,2011)。

缓蚀研究

- 对与 4-((5'-氯-2'-((1R,4r)-4-((R)-1-甲氧基丙烷-2-氨基)环己基氨基)-2,4'-联吡啶-6-氨基)甲基)四氢-2H-吡喃-4-腈在结构上相似的吡喃并吡唑衍生物的缓蚀性能的进一步研究表明,它们在保护低碳钢免受腐蚀性环境侵害方面是有效的。此类研究有助于开发能够抵抗腐蚀的新材料,从而延长金属结构和部件的使用寿命 (Yadav、Gope、Kumari 和 Yadav,2016)。

作用机制

Target of Action

NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) probe . CDK9 is a protein pivotal to a wide range of cellular functions, most importantly cell division and transcription . Dysregulations of CDK9 have been implicated as prominent drivers of tumorigenesis .

Mode of Action

NVP-2 inhibits CDK9/CycT activity with an IC50 of 0.514 nM . It binds directly to CDK9 and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .

Biochemical Pathways

NVP-2 affects the CDK9 pathway, which is a key regulator of transcription . Dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies . NVP-2 displayed antiproliferative activity against numerous leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . RNA sequencing and ChIP-seq analysis have shown that NVP-2 downregulated a large percentage of total mRNA in MOLT4 cells and increased the localization of RNAP II near promoter-proximal regions .

Result of Action

NVP-2 induces cell apoptosis . It has shown significant antiproliferative activity against leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . It also increases the localization of RNAP II near promoter-proximal regions .

生化分析

Biochemical Properties

NVP-2 plays a crucial role in biochemical reactions by inhibiting CDK9/CycT activity with an IC50 value of 0.51 nmol/L . It exhibits more than 1,000-fold selectivity over other CDKs such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . NVP-2 interacts with the ATP active pocket of the CDK9 protein, competitively binding to it and exerting its inhibitory effects . This interaction disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of transcription elongation and subsequent antitumor effects .

Cellular Effects

NVP-2 has been shown to significantly inhibit the proliferation of leukemia cells such as Jurkat, SKW-3, and SUP-T11, and induce apoptosis in MOLT4 leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK9, NVP-2 disrupts the transcriptional regulation of genes involved in cell cycle progression and survival, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

The molecular mechanism of NVP-2 involves its binding to the ATP active pocket of CDK9, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of RNA polymerase II, which is essential for transcription elongation . As a result, the expression of genes involved in cell cycle progression and survival is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NVP-2 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, NVP-2 continues to inhibit CDK9 activity, leading to sustained antitumor effects and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of NVP-2 vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK9 activity and reduces tumor growth without causing significant toxicity . At higher doses, NVP-2 may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy and safety .

Metabolic Pathways

NVP-2 is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . NVP-2 affects metabolic flux and metabolite levels by inhibiting CDK9 activity, which in turn influences the transcriptional regulation of genes involved in metabolism .

Transport and Distribution

NVP-2 is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CDK9 and other cellular components . NVP-2 is able to penetrate cell membranes and reach its target sites within the cell, ensuring its effective inhibition of CDK9 activity .

Subcellular Localization

The subcellular localization of NVP-2 is primarily within the nucleus, where it exerts its inhibitory effects on CDK9 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CDK9 and RNA polymerase II to effectively inhibit transcription elongation . NVP-2 may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

属性

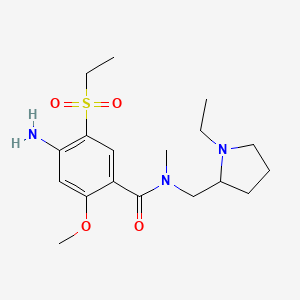

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-QNGMFEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of NVP-2?

A1: NVP-2 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]

Q2: What is the role of CDK9 in cells, and how does NVP-2 affect it?

A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, NVP-2 disrupts transcriptional processes essential for cell growth and survival. [, , ]

Q3: What are the downstream effects of NVP-2's inhibition of CDK9?

A3: NVP-2 has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []

Q4: Does NVP-2 impact the expression of oncogenes like c-MYC and MCL-1?

A4: Unlike its effect in hematologic malignancies, NVP-2 doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []

Q5: What is the molecular formula and weight of NVP-2?

A5: The molecular formula of NVP-2 is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)

Q6: Is there spectroscopic data available for NVP-2?

A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]

Q7: Is there information about NVP-2's compatibility and stability under various conditions?

A7: The provided research primarily focuses on the biological activity of NVP-2 and doesn't provide specific details about its material compatibility or stability under varying conditions.

Q8: What cell lines and models have been used to investigate the efficacy of NVP-2?

A8: NVP-2 has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]

Q9: What is the efficacy of NVP-2 in models of endocrine-resistant breast cancer?

A9: NVP-2 has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []

Q10: What is the effect of combining NVP-2 with other anti-cancer agents?

A10: Synergistic effects have been observed when combining NVP-2 with: * BRAF inhibitors: In BRAF-mutant CRC models, combining NVP-2 with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining NVP-2 with palbociclib demonstrated synergistic growth inhibition. []

Q11: Are there known resistance mechanisms to NVP-2?

A11: While specific resistance mechanisms to NVP-2 are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

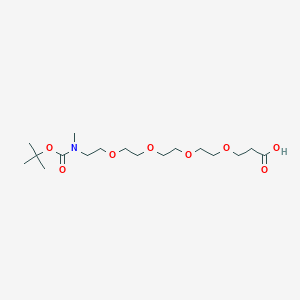

![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)